molecular formula C25H18BrClO5 B12041155 Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12041155
M. Wt: 513.8 g/mol
InChI Key: VEMYAAGALNAQEJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and its benzofuran core. This structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H18BrClO5

Molecular Weight

513.8 g/mol

IUPAC Name

ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H18BrClO5/c1-2-30-25(29)23-18-12-22(31-14-20(28)15-8-10-17(27)11-9-15)19(26)13-21(18)32-24(23)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3

InChI Key

VEMYAAGALNAQEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)Cl)Br)C4=CC=CC=C4

Origin of Product

United States

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